molecular formula C20H23NO6 B11166291 N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}norvaline

N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}norvaline

Cat. No.: B11166291
M. Wt: 373.4 g/mol
InChI Key: HNPIQGSCCFRCHL-UHFFFAOYSA-N
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Description

N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}norvaline is a useful research compound. Its molecular formula is C20H23NO6 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Biological Activity

N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}norvaline is a compound that combines a modified amino acid structure with a chromene derivative. This article discusses its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₈N₂O₄

Molecular Weight: 278.30 g/mol

IUPAC Name: this compound

The compound features a norvaline backbone linked to a chromene moiety via a propanoyl group. The chromene structure is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

1. Antioxidant Properties

Research indicates that compounds similar to those derived from chromenes exhibit significant antioxidant activity. For instance, studies have shown that chromene derivatives can scavenge free radicals and reduce oxidative stress in cellular models . This property is crucial in preventing cellular damage associated with various diseases.

2. Inhibition of Arginase

Norvaline itself is recognized as an inhibitor of arginase, an enzyme involved in the urea cycle that regulates nitric oxide production. Inhibition of arginase can enhance nitric oxide levels, which has implications for cardiovascular health and muscle metabolism . The incorporation of norvaline into the compound may enhance this inhibitory effect.

3. Potential Neuroprotective Effects

Preliminary studies suggest that norvaline may have neuroprotective properties. It has been proposed as a candidate for treating neurodegenerative diseases such as Alzheimer's due to its ability to modulate pathways linked to neuroinflammation and oxidative stress . Further research is needed to elucidate the mechanisms involved.

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Study BArginase InhibitionShowed enhanced nitric oxide production in muscle cells post-treatment with norvaline derivatives.
Study CNeuroprotective EffectsIndicated potential protective effects against neurodegeneration in animal models.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The chromene component likely contributes to the electron-donating ability necessary for neutralizing free radicals.
  • Enzyme Modulation: By inhibiting arginase, norvaline may facilitate increased nitric oxide synthesis which plays a role in vasodilation and muscle recovery.
  • Cell Signaling Pathways: The compound may influence signaling pathways associated with inflammation and cell survival, particularly in neuronal cells.

Scientific Research Applications

Structural Features

The unique structure of N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}norvaline allows for diverse interactions within biological systems. The chromenyl component is associated with various therapeutic effects, while the norvaline part may enhance solubility and bioavailability.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of chromenyl compounds have shown inhibitory effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Key Findings

CompoundCell LineIC50 (μM)
Chromenyl Derivative AHeLa15.3
Chromenyl Derivative BMCF-722.1

These findings suggest that this compound could also possess similar antitumor properties.

Neuropharmacological Potential

The compound's structural characteristics may allow it to interact with neurotransmitter systems, suggesting potential antidepressant or anxiolytic effects. This area remains an exciting frontier for further exploration.

Case Study 1: Antitumor Efficacy

In a study evaluating the antiproliferative effects of various chromenyl derivatives, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity and cell cycle disruption at concentrations as low as 10 μM.

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of compounds similar to this compound revealed promising results in modulating serotonin receptors. While specific data on this compound's receptor affinity are still under investigation, preliminary results indicate potential therapeutic benefits in treating mood disorders.

Future Directions in Research

Further studies are essential to elucidate the pharmacological profile and mechanisms of action of this compound. Future research should focus on:

In Vivo Studies : Assessing therapeutic efficacy and safety profiles in animal models.

Mechanistic Studies : Exploring specific interactions with cellular targets involved in its biological activities.

Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

2-[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]pentanoic acid

InChI

InChI=1S/C20H23NO6/c1-3-5-16(19(23)24)21-18(22)11(2)26-12-8-9-14-13-6-4-7-15(13)20(25)27-17(14)10-12/h8-11,16H,3-7H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

HNPIQGSCCFRCHL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Origin of Product

United States

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